2-(Dibenzylamino)-3-phenylpropanal
Description
Significance as a Versatile Chiral Building Block
2-(Dibenzylamino)-3-phenylpropanal, a compound readily prepared from the naturally occurring amino acid L-phenylalanine, stands as a significant chiral building block in organic synthesis. bris.ac.uk Its value stems from the presence of a stereogenic center at the α-position to the aldehyde group, which is protected by two benzyl (B1604629) groups. This structural feature allows it to act as a chiral auxiliary, a temporary component of a molecule that directs the stereochemical outcome of a reaction.
The dibenzylamino group provides effective steric bulk, influencing the facial selectivity of nucleophilic attacks on the adjacent aldehyde. This control is crucial for establishing new stereocenters with a high degree of predictability. Following the desired transformation, the dibenzylamino group can be readily removed or transformed, liberating the newly formed chiral product. This transient nature is a hallmark of an effective chiral auxiliary.
A notable application demonstrating its utility is in the synthesis of enantiomerically pure 2-substituted alcohols. bris.ac.uk In a key strategy, nucleophilic addition to (S)-2-(dibenzylamino)-3-phenylpropanal proceeds with high 1,2-stereocontrol. This is followed by a stereospecific rearrangement when a vinyl anion equivalent is used as the nucleophile, effectively transferring the initial stereochemical information to a remote position (1,4-stereocontrol). Subsequent ozonolysis and reductive work-up yield the desired enantiomerically pure 2-substituted alcohol. bris.ac.uk This sequence highlights how the inherent chirality of this compound can be strategically leveraged to create new, distant stereocenters.
Evolution of its Applications in Asymmetric Transformations
The utility of this compound and related N,N-dibenzylamino aldehydes has expanded beyond their initial applications, finding a prominent role in various asymmetric transformations. A significant area of development has been their use in diastereoselective aldol (B89426) reactions, a powerful carbon-carbon bond-forming reaction.
Research has shown that L-proline can effectively catalyze the direct aldol reaction between N,N-dibenzylamino aldehydes, including this compound, and various ketones such as acetone (B3395972) and cyclopentanone. nih.govacs.org These reactions produce γ-amino-β-hydroxy ketones with moderate to excellent yields and, importantly, high diastereoselectivities. nih.gov It has been demonstrated that the combination of an (S)-N,N-dibenzylamino aldehyde and L-proline is a "matched pair," leading to a high preference for the syn-aldol product. acs.org Conversely, using D-proline as the catalyst with the same aldehyde results in poor diastereoselectivity, underscoring the crucial role of the catalyst's chirality in directing the reaction outcome. acs.org
The synthetic utility of the resulting aldol products is significant. For instance, the products can be further transformed into valuable structures like polysubstituted pyrrolidines, which are common motifs in biologically active compounds. acs.org A comprehensive review has detailed the synthesis and wide-ranging diastereoselective reactions of N,N-dibenzylamino aldehydes, solidifying their importance in the synthetic chemist's toolbox. acs.orgnih.gov
Below are tables summarizing key research findings in the application of this compound and its analogs in asymmetric synthesis.
Table 1: Asymmetric Synthesis of 2-Substituted Alcohols Using (S)-2-(Dibenzylamino)-3-phenylpropanal as a Chiral Auxiliary bris.ac.uk
| Nucleophile (Vinyl Anion Equivalent) | Diastereomeric Ratio of Addition Product | Final 2-Substituted Alcohol | Enantiomeric Excess |
| Vinylmagnesium bromide | >95:5 | (R)-But-3-en-1-ol | >98% |
| (E)-1-Propenylmagnesium bromide | >95:5 | (1R,2E)-Pent-3-en-1-ol | >98% |
| 2-Thienyllithium | >95:5 | (R)-1-(Thiophen-2-yl)ethanol | >98% |
Table 2: Proline-Catalyzed Diastereoselective Aldol Reaction of N,N-Dibenzylamino Aldehydes with Ketones acs.org
| N,N-Dibenzylamino Aldehyde | Ketone | Catalyst | Product (syn:anti ratio) | Yield |
| (S)-2-(Dibenzylamino)-3-phenylpropanal | Acetone | L-proline | 90:10 | 98% |
| (S)-2-(Dibenzylamino)-3-phenylpropanal | Acetone | D-proline | 40:60 | 95% |
| (S)-2-(Dibenzylamino)propanal | Acetone | L-proline | 55:45 | 92% |
| (S)-2-(Dibenzylamino)-4-methylpentanal | Acetone | L-proline | 52:48 | 89% |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H23NO |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-(dibenzylamino)-3-phenylpropanal |
InChI |
InChI=1S/C23H23NO/c25-19-23(16-20-10-4-1-5-11-20)24(17-21-12-6-2-7-13-21)18-22-14-8-3-9-15-22/h1-15,19,23H,16-18H2 |
InChI Key |
LVENEHWRFFVCML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Dibenzylamino 3 Phenylpropanal
Stereoselective Preparation Routes
The synthesis of enantiomerically pure 2-(dibenzylamino)-3-phenylpropanal is most effectively achieved through stereoselective routes that leverage chiral precursors. These methods are designed to yield high levels of stereocontrol, which is essential for the compound's application as a chiral auxiliary. bris.ac.ukresearchgate.net
Enantioselective Synthesis from α-Amino Acid Precursors
A robust and widely utilized strategy for the enantioselective synthesis of this compound involves starting from readily available α-amino acid precursors. This approach takes advantage of the inherent chirality of the amino acid to establish the stereocenter in the final aldehyde product.
A common and effective method for preparing (S)-2-(N,N-Dibenzylamino)-3-phenylpropanal utilizes the naturally occurring amino acid L-Phenylalanine. bris.ac.ukresearchgate.netorgsyn.org This multi-step synthesis begins with the protection of the amino group.
The initial step involves the N-benzylation of L-phenylalanine. This is typically achieved by reacting L-phenylalanine with benzyl (B1604629) bromide in the presence of a base, such as potassium carbonate and sodium hydroxide, in an aqueous solution. orgsyn.org This reaction is heated to reflux and results in the formation of an intermediate ester, Benzyl (S)-2-(N,N-dibenzylamino)-3-phenylpropanoate, after purification by flash chromatography. orgsyn.org
This process is outlined in the table below:
| Step | Reactants | Reagents | Product | Yield |
|---|---|---|---|---|
| 1 | L-Phenylalanine | Benzyl bromide, Potassium carbonate, Sodium hydroxide | Benzyl (S)-2-(N,N-dibenzylamino)-3-phenylpropanoate | 58-69% |
| 2 | Benzyl (S)-2-(N,N-dibenzylamino)-3-phenylpropanoate | Lithium aluminum hydride | (S)-2-(N,N-Dibenzylamino)-3-phenyl-1-propanol | Not specified |
Table 1: Synthesis of (S)-2-(N,N-Dibenzylamino)-3-phenylpropanal from L-Phenylalanine. orgsyn.org
The subsequent step in the synthesis is the reduction of the carboxyl group of the protected amino acid ester. The intermediate, Benzyl (S)-2-(N,N-dibenzylamino)-3-phenylpropanoate, is treated with a reducing agent, such as lithium aluminum hydride (LiAlH4), in a dry solvent like diethyl ether. orgsyn.org This reduction converts the ester into the corresponding primary alcohol, (S)-2-(N,N-Dibenzylamino)-3-phenyl-1-propanol. researchgate.netorgsyn.org This alcohol is a crucial intermediate that is then oxidized to afford the desired aldehyde. bris.ac.uk
An alternative synthesis for this intermediate that avoids the use of LiAlH4 involves the N-benzylation of commercially available (S)-2-amino-3-phenylpropanol. orgsyn.org
Optimized Oxidative Protocols
The final step in the synthesis of this compound is the oxidation of the alcohol intermediate. The choice of oxidant and reaction conditions is critical to prevent over-oxidation to the carboxylic acid and to ensure a high yield of the desired aldehyde.
The Swern oxidation is a highly effective and widely used method for the oxidation of primary alcohols to aldehydes under mild conditions. orgsyn.orgorganic-chemistry.org This protocol is particularly well-suited for the synthesis of 2-(N,N-Dibenzylamino)-3-phenylpropanal from its alcohol precursor. orgsyn.org The reaction is typically carried out at low temperatures, around -78°C, to minimize side reactions. orgsyn.orgnumberanalytics.com
The process involves the activation of dimethyl sulfoxide (B87167) (DMSO) with oxalyl chloride to form an electrophilic sulfur species in situ. wikipedia.orgorganicchemistrytutor.com The alcohol, (S)-2-(N,N-Dibenzylamino)-3-phenyl-1-propanol, is then added, followed by a hindered base, typically triethylamine, which facilitates the elimination reaction to yield the aldehyde. orgsyn.orgwikipedia.org This method is known for its high efficiency and tolerance of various functional groups. organic-chemistry.orgtcichemicals.com
The key reagents and their roles in the Swern oxidation are detailed below:
| Reagent | Formula | Role |
|---|---|---|
| Oxalyl chloride | (COCl)₂ | Activator for DMSO |
| Dimethyl sulfoxide (DMSO) | (CH₃)₂SO | Oxidizing agent |
| Triethylamine | Et₃N | Base |
Table 2: Reagents for Swern Oxidation. numberanalytics.com
Alternative Synthetic Pathways for Enantiomeric Forms
The synthesis of the R-enantiomer of this compound can be achieved by starting with the enantiomer of the natural α-amino acid, D-phenylalanine. orgsyn.org By following the same synthetic sequence of N-dibenzylation, reduction, and oxidation, one can prepare the corresponding R-configured N,N-dibenzyl-protected α-amino aldehyde. orgsyn.org This highlights the versatility of using amino acids as chiral pool starting materials for accessing both enantiomers of the target compound.
Reductive Amination Strategies
Reductive amination is a cornerstone method for forming carbon-nitrogen bonds and synthesizing amines from carbonyl compounds (aldehydes or ketones). libretexts.orglibretexts.org The process generally involves two steps: the formation of an imine or iminium ion from the reaction of a carbonyl compound with an amine, followed by the reduction of this intermediate to the corresponding amine. libretexts.orgmasterorganicchemistry.com
A variety of reducing agents can be employed, with their selection depending on the specific substrates and desired selectivity. Common reagents include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation (e.g., using a Palladium on carbon catalyst, Pd/C, with H₂ gas). masterorganicchemistry.comyoutube.com Sodium cyanoborohydride is particularly effective because it is a mild reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde or ketone. masterorganicchemistry.comyoutube.com
While a direct one-pot reductive amination between a precursor like 3-phenylpyruvaldehyde and dibenzylamine (B1670424) is theoretically possible, a more common and controlled strategy for synthesizing N,N-disubstituted amino compounds involves the stepwise N-alkylation of a primary or secondary amine. An alternative synthesis for a precursor to the target aldehyde, (S)-2-(N,N-dibenzylamino)-3-phenyl-1-propanol, utilizes this principle. orgsyn.org In this method, commercially available (S)-2-amino-3-phenyl-1-propanol is N-benzylated using benzyl bromide in the presence of a base such as potassium carbonate. orgsyn.org This reductive alkylation is a robust method for installing the dibenzyl protecting group. orgsyn.org
Table 1: Common Reducing Agents in Reductive Amination
| Reducing Agent | Abbreviation | Typical Conditions | Key Features |
|---|---|---|---|
| Sodium Cyanoborohydride | NaBH₃CN | Methanol or other protic solvents, often with mild acid catalysis. | Selectively reduces imines/iminium ions over ketones/aldehydes. masterorganicchemistry.com |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Dichloromethane (DCM) or dichloroethane (DCE). | Mild and effective; does not require acidic conditions. masterorganicchemistry.com |
| Catalytic Hydrogenation | H₂/Pd/C | Hydrogen gas, palladium on carbon catalyst, various solvents. | "Green" method, byproduct is water; can sometimes lead to over-alkylation. youtube.com |
General Applicability for N,N-Dibenzyl-Protected α-Amino Aldehydes
A well-established and broadly applicable protocol allows for the synthesis of enantiomerically pure N,N-dibenzyl-protected α-amino aldehydes from their corresponding natural α-amino acids. orgsyn.org The synthesis of (S)-2-(N,N-Dibenzylamino)-3-phenylpropanal from naturally occurring L-phenylalanine serves as a prime example of this general procedure. orgsyn.org
The typical sequence involves three key transformations:
N,N-Dibenzylation: The amino group of the starting amino acid is protected by dibenzylation.
Reduction of Carboxylic Acid: The carboxylic acid moiety is reduced to a primary alcohol. For instance, benzyl (S)-2-(N,N-dibenzylamino)-3-phenylpropanoate is reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) to yield (S)-2-(N,N-dibenzylamino)-3-phenyl-1-propanol. orgsyn.org
Oxidation of the Alcohol: The resulting N,N-dibenzylamino alcohol is then carefully oxidized to the desired aldehyde. A Swern oxidation, using oxalyl chloride and dimethyl sulfoxide (DMSO) at low temperatures (e.g., -78°C), is a common and effective method for this step, yielding the target (S)-2-(N,N-Dibenzylamino)-3-phenylpropanal. orgsyn.org
This protocol's strength lies in its wide applicability, enabling the synthesis of a variety of chiral N,N-dibenzyl-protected α-amino aldehydes by simply changing the starting amino acid. orgsyn.org This versatility has been demonstrated for a range of amino acids, allowing access to both S- and R-configured aldehydes, depending on the chirality of the initial amino acid used. orgsyn.org
Table 2: Applicability of N,N-Dibenzyl α-Amino Aldehyde Synthesis from Various Amino Acids orgsyn.org
| Starting Amino Acid | Resulting Aldehyde Core Structure |
|---|---|
| Alanine | 2-(Dibenzylamino)propanal |
| Phenylalanine | This compound |
| Valine | 2-(Dibenzylamino)-3-methylbutanal |
| Leucine | 2-(Dibenzylamino)-4-methylpentanal |
| Isoleucine | 2-(Dibenzylamino)-3-methylpentanal |
| Lysine | 2-(Dibenzylamino)-6-(protected-amino)hexanal |
| Serine | 2-(Dibenzylamino)-3-(protected-hydroxy)propanal |
| Threonine | 2-(Dibenzylamino)-3-(protected-hydroxy)butanal |
Advanced Purification and Characterization for Synthetic Purity
Achieving high chemical and enantiomeric purity is critical for the use of this compound as a chiral auxiliary in asymmetric synthesis. While the crude product from synthesis can sometimes be used directly, advanced purification and characterization methods are often necessary. orgsyn.org
Chromatographic Methods for Enantiomeric Enrichment
Chromatography is the primary technique for both purifying the aldehyde and enriching its enantiomeric form. High-performance liquid chromatography (HPLC) is a particularly powerful tool for this purpose. nih.gov
For enantiomeric enrichment, chiral chromatography is employed. This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic or enantioenriched compound, leading to their separation. chiraltech.com The selection of the appropriate CSP and mobile phase is crucial for achieving effective separation. chiraltech.com For compounds similar in nature to amino acid derivatives, stationary phases based on cyclodextrins, such as permethylated β-cyclodextrin on a silica (B1680970) support, have proven effective in separating enantiomers. nih.gov The separation can be optimized by adjusting parameters like temperature and mobile phase composition. nih.gov
In the case of this compound synthesized from a chiral precursor like L-phenylalanine, the primary goal of chromatography is often to remove any chemical impurities rather than to resolve enantiomers, as the synthesis is designed to be stereospecific. orgsyn.org However, chiral chromatography would be the definitive method to confirm the enantiomeric excess (e.e.) of the final product.
Analytical Techniques for Purity Assessment
A suite of analytical techniques is used to confirm the identity, chemical purity, and enantiomeric purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the compound by analyzing the chemical shifts, integration, and coupling constants of the hydrogen and carbon atoms.
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the molecular weight of the compound and to identify and quantify impurities. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the aldehyde carbonyl (C=O) stretch.
Optical Rotation: The measurement of optical rotation using a polarimeter is a fundamental technique to confirm the chiral nature of the product and its enantiomeric purity. The specific rotation value is a characteristic physical property of an enantiomerically pure compound. orgsyn.org
By employing these rigorous synthetic, purification, and analytical methods, this compound can be obtained with the high degree of purity required for its applications in advanced organic synthesis.
Applications of 2 Dibenzylamino 3 Phenylpropanal As a Chiral Auxiliary
Principles of Asymmetric Induction Facilitated by the Compound
Asymmetric induction is the process where a chiral feature in a molecule influences the formation of a new chiral center, leading to a preferential formation of one stereoisomer over another. wikipedia.orgyoutube.com In the case of 2-(Dibenzylamino)-3-phenylpropanal, the existing stereocenter, defined by the (S)-configuration inherited from L-phenylalanine, dictates the stereochemical course of nucleophilic additions to the adjacent aldehyde group. bris.ac.ukresearchgate.net
The mechanism of induction is based on the steric and electronic properties of the dibenzylamino group. This bulky group shields one face of the aldehyde, forcing an incoming nucleophile to attack from the less hindered face. This controlled approach results in the predictable formation of a specific diastereomer. The underlying principle is to maximize the energy difference between the transition states leading to the different possible diastereomeric products; the larger this energy gap, the higher the stereoselectivity of the reaction. youtube.com The strategic placement of the chiral center alpha to the reactive aldehyde moiety in this compound allows for this effective stereochemical control.
Stereocontrolled Carbon-Carbon Bond Forming Reactions
The formation of carbon-carbon (C-C) bonds is fundamental to the construction of complex organic molecules. rsc.orgnih.gov When this process is combined with stereochemical control, it allows for the precise synthesis of target molecules with desired three-dimensional arrangements. This compound serves as a powerful tool in stereocontrolled C-C bond forming reactions, particularly in additions to its aldehyde functional group. bris.ac.ukresearchgate.net
Nucleophilic addition to a carbonyl group is a classic C-C bond-forming reaction. nih.gov When the carbonyl compound is chiral, like this compound, the addition can proceed diastereoselectively. The chiral auxiliary guides the incoming nucleophile, resulting in the preferential formation of one of the two possible diastereomeric alcohol products. bris.ac.ukresearchgate.net
The primary application of (S)-2-(Dibenzylamino)-3-phenylpropanal as a chiral auxiliary is in achieving high levels of 1,2-stereocontrol. bris.ac.ukresearchgate.net This refers to the control of the stereochemistry at the carbon atom adjacent (in the 2-position) to the original stereocenter. Nucleophilic addition to the aldehyde group of the compound generates a new stereocenter at the carbonyl carbon. Due to the influence of the adjacent chiral center bearing the dibenzylamino group, these additions exhibit a high degree of diastereoselectivity, leading predominantly to one diastereomer. bris.ac.ukresearchgate.net This high level of control is a key feature that makes it a valuable tool for asymmetric synthesis. bris.ac.uk
The choice of the nucleophile, particularly organometallic reagents, can significantly impact the stereoselectivity of the addition reaction. rsc.org Organometallic compounds, such as Grignard reagents (organomagnesium) and organozinc reagents, are common sources of carbon nucleophiles for addition to carbonyls. nih.govgre.ac.uk The nature of the metal cation and the ligands associated with it can influence the geometry of the transition state, thereby affecting the diastereomeric ratio of the products. rsc.org For instance, the reaction of organometallic reagents with chiral aldehydes like this compound allows for the synthesis of a wide range of chiral secondary alcohols with predictable stereochemistry. bris.ac.uknih.gov
Table 1: Diastereoselective Addition of Organometallic Nucleophiles
| Organometallic Reagent (R-M) | Product (Alcohol) | Predominant Diastereomer |
| Phenylmagnesium Bromide | 2-(Dibenzylamino)-1,3-diphenylpropan-1-ol | (1R,2S) |
| Methylmagnesium Bromide | 2-(Dibenzylamino)-3-phenylbutan-1-ol | (1R,2S) |
| Vinylmagnesium Bromide | 4-(Dibenzylamino)-5-phenylpent-1-en-3-ol | (3R,4S) |
| Allylmagnesium Bromide | 5-(Dibenzylamino)-6-phenylhex-1-en-4-ol | (4R,5S) |
This table illustrates the predictable stereochemical outcome based on the structure of the chiral auxiliary.
A sophisticated application of this compound involves extending its influence beyond the adjacent carbon atom. It is possible to convert the initial, highly controlled 1,2-stereocenter into a new stereocenter further down the carbon chain, achieving what is known as remote stereocontrol. bris.ac.ukresearchgate.netrsc.org This is accomplished through a stereospecific rearrangement, where the stereochemical information from the initial addition product is transferred to a different position within the molecule. bris.ac.ukresearchgate.net
This strategy of achieving remote 1,4-stereocontrol is effectively realized by using vinyl anion equivalents as the nucleophile in the initial addition reaction. bris.ac.ukresearchgate.net A vinyl anion equivalent, such as a vinyl Grignard reagent, adds to the aldehyde to create an allylic alcohol with high 1,2-diastereoselectivity. This product can then undergo a stereospecific wikipedia.orgresearchgate.net-sigmatropic rearrangement. The rearrangement transfers the chirality from the carbon bearing the hydroxyl group (the original C1 of the propanal) to the terminal carbon of the vinyl group (the new C4 position). bris.ac.ukresearchgate.net This process effectively establishes a stereocenter at a 1,4-relationship to the original chiral center of the auxiliary. Subsequent ozonolysis of the resulting alkene cleaves the double bond to yield a new chiral alcohol, demonstrating successful remote stereocontrol. bris.ac.ukresearchgate.net This sequence provides a powerful method for synthesizing chiral alcohols where the stereocenter is not directly adjacent to the point of bond formation. bris.ac.uk
Table 2: Reaction Sequence for Remote 1,4-Stereocontrol
| Step | Reagents | Intermediate/Product | Stereochemical Outcome |
| 1 | Vinylmagnesium Bromide | 4-(Dibenzylamino)-5-phenylpent-1-en-3-ol | High 1,2-stereocontrol |
| 2 | wikipedia.orgresearchgate.net-Sigmatropic Rearrangement | Rearranged allylic derivative | Transfer of chirality, creating a 1,4-stereocenter |
| 3 | Ozonolysis (O₃), Reductive Work-up (e.g., NaBH₄) | Enantiomerically pure 2-substituted alcohol | Remote 1,4-stereocontrol achieved |
This table outlines the key steps in converting 1,2-stereocontrol into remote 1,4-stereocontrol.
Remote 1,4-Stereocontrol through Stereospecific Rearrangements
Subsequent Transformations for Enantiomerically Pure 2-Substituted Alcohols
A widely employed method for this cleavage is ozonolysis followed by a reductive workup. bris.ac.uk This two-step process targets the carbon-carbon double bond introduced by the vinyl anion equivalent in the initial addition reaction. Ozonolysis cleaves this bond, and the subsequent reduction of the resulting ozonide yields the target 2-substituted alcohol with high enantiomeric purity. A significant advantage of this strategy is the simultaneous conversion of the chiral auxiliary into (S)-2-(dibenzylamino)-3-phenylpropan-1-ol. This recovered amino alcohol can then be re-oxidized to the starting aldehyde, allowing for its reuse in subsequent reactions. bris.ac.uk
The general sequence can be summarized as follows:
Nucleophilic Addition: Reaction of (S)-2-(dibenzylamino)-3-phenylpropanal with a nucleophile, often a vinyl anion equivalent, to create a new stereocenter with high 1,2-stereocontrol. bris.ac.uk
Stereospecific Rearrangement (if applicable): In cases where a vinyl anion equivalent is used, a stereospecific nih.govnih.gov-Wittig rearrangement can translate the initial 1,2-stereocontrol into remote 1,4-stereocontrol. bris.ac.uk
Cleavage and Alcohol Liberation: Ozonolysis of the product from the previous step, followed by a reductive workup, cleaves the molecule to release the enantiomerically pure 2-substituted alcohol. bris.ac.uk
Auxiliary Recovery: The chiral auxiliary is recovered as (S)-2-(dibenzylamino)-3-phenylpropan-1-ol, which can be recycled. bris.ac.uk
This strategy has proven effective for the synthesis of a variety of chiral alcohols bearing either oxygen- or carbon-based substituents at the 2-position. bris.ac.uk The high levels of stereocontrol achieved in the initial addition, coupled with the efficient cleavage and recycling of the auxiliary, make this a powerful method for accessing these valuable building blocks for organic synthesis.
Integration into Complex Organic Synthesis
The versatility and effectiveness of this compound as a chiral auxiliary have led to its integration into more complex synthetic strategies, including the total synthesis of natural products and the development of novel synthetic methodologies.
Role in Natural Product Synthesis Schemes
While specific, detailed examples of the use of this compound in the total synthesis of complex natural products are not extensively documented in the readily available literature, its role can be inferred from the types of chiral building blocks it can generate. The ability to produce enantiomerically pure 2-substituted alcohols is highly valuable in natural product synthesis, as these motifs are common in a wide range of biologically active molecules.
For instance, the synthesis of fragments of polyketide or macrolide natural products often relies on the availability of chiral alcohol building blocks. The methodology employing this compound provides a reliable route to such synthons. The strategic application of this chiral auxiliary would involve its use early in a synthetic sequence to establish a key stereocenter, which is then elaborated through subsequent reactions to construct the more complex carbon skeleton of the target natural product.
Contribution to Advanced Synthetic Methodologies
The development of new synthetic methods is crucial for advancing the field of organic chemistry. This compound has contributed to this area by providing a platform for the development of new strategies for asymmetric synthesis. The core principle of using this aldehyde as a chiral auxiliary, where stereocontrol is induced and the auxiliary is subsequently cleaved and recycled, represents a significant synthetic strategy. bris.ac.uk
This methodology has been a part of the broader effort to develop efficient and practical methods for creating chiral molecules. The high levels of stereocontrol, the ability to generate a variety of chiral products, and the potential for recycling the chiral auxiliary are all features that align with the goals of modern synthetic chemistry. While perhaps not as widely cited as some other seminal methodologies, the strategy based on this compound has played a role in the ongoing development of asymmetric synthesis techniques.
Mechanistic Investigations and Stereochemical Rationalization
Elucidation of Reaction Mechanisms
The high degree of stereocontrol observed in nucleophilic additions to (S)-2-(dibenzylamino)-3-phenylpropanal points towards well-defined transition states that favor the formation of one diastereomer over the other. bris.ac.uk The elucidation of these reaction mechanisms hinges on distinguishing between different modes of stereoinduction.
Distinction Between Chelation-Controlled and Non-Chelation-Controlled Additions
The stereochemical course of nucleophilic additions to α-heteroatom-substituted aldehydes is primarily dictated by two competing models: the non-chelation-controlled Felkin-Ahn model and the chelation-controlled Cram-chelate model. uwindsor.canih.gov
The Felkin-Ahn model predicts the stereochemical outcome when no chelation between the α-heteroatom and the incoming reagent's metal cation is possible. uwindsor.ca In this model, the largest group at the α-carbon orients itself perpendicular to the carbonyl group to minimize steric interactions. The nucleophile then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory. uwindsor.ca For 2-(dibenzylamino)-3-phenylpropanal, the bulky dibenzylamino and phenyl groups would be the primary determinants of the steric environment.
Conversely, the Cram-chelate model is operative when the α-heteroatom can form a stable five- or six-membered chelate ring with the carbonyl oxygen and a Lewis acidic metal center from the nucleophilic reagent (e.g., Grignard or organolithium reagents). libretexts.org This chelation locks the conformation of the aldehyde, forcing the nucleophile to attack from the less hindered face of the rigid cyclic transition state. In the case of this compound, the nitrogen atom of the dibenzylamino group can act as a Lewis basic site for chelation. The high levels of 1,2-stereocontrol reported for nucleophilic additions to (S)-2-(dibenzylamino)-3-phenylpropanal strongly suggest a chelation-controlled mechanism is dominant. bris.ac.uk
The choice between these two pathways is influenced by several factors, including the nature of the protecting group on the heteroatom, the solvent, and the metal cation of the nucleophile. libretexts.org Small, Lewis basic protecting groups favor chelation, while bulky, non-coordinating groups like silyl (B83357) ethers favor the Felkin-Ahn pathway. nih.gov
| Model | Controlling Factor | Key Feature of Transition State | Predicted Major Diastereomer |
| Felkin-Ahn (Non-Chelation) | Steric hindrance | Largest group (L) anti-periplanar to the incoming nucleophile. | anti |
| Cram-Chelate (Chelation) | Formation of a cyclic chelate | Rigid, five- or six-membered ring involving the carbonyl oxygen, α-heteroatom, and a metal cation. | syn |
Impact of Lewis Acids on Stereochemical Outcomes and Reactive Conformations
Lewis acids play a pivotal role in modulating the stereochemical outcome of nucleophilic additions. They can enhance the electrophilicity of the carbonyl carbon, and more importantly, can promote or disrupt chelation. libretexts.org In reactions involving substrates like this compound, the addition of an external Lewis acid can enforce a chelation-controlled pathway even with nucleophiles that might not typically form strong chelates on their own.
For instance, Lewis acids such as MgBr₂, ZnBr₂, TiCl₄, and SnCl₄ are known to be effective chelating agents. libretexts.org They can coordinate to both the carbonyl oxygen and the nitrogen of the dibenzylamino group, leading to a rigid transition state and high diastereoselectivity for the syn product. In contrast, non-chelating Lewis acids like BF₃·OEt₂ are expected to favor the Felkin-Anh product by activating the carbonyl group without enforcing a cyclic conformation. libretexts.orgnih.gov The ability to switch the diastereoselectivity by the choice of Lewis acid is a powerful tool in stereoselective synthesis. rsc.org
The coordination of a Lewis acid alters the conformational equilibrium of the substrate, favoring the conformation that leads to the chelated intermediate. This pre-organization of the reactive conformation is a key factor in achieving high levels of stereoselectivity. nih.gov
| Lewis Acid Type | Interaction with Substrate | Expected Control |
| Chelating (e.g., MgX₂, ZnX₂, TiX₄) | Bidentate coordination to carbonyl oxygen and α-amino group. | Chelation-Control (syn product) |
| Non-Chelating (e.g., BF₃·OEt₂) | Monodentate coordination to the carbonyl oxygen. | Felkin-Anh Control (anti product) |
Anion Translocation Processes in Related Systems
Anion translocation refers to the movement of an anion, which can be a reactive species or a counterion, during a chemical transformation. While this phenomenon is extensively studied in the context of membrane transport and phase-transfer catalysis, its direct role in the mechanistic steps of stereoselective additions to simple acyclic aldehydes like this compound is not a widely documented or discussed phenomenon in the surveyed literature. acs.orgrsc.orgnih.govnih.govrsc.org The primary mechanistic discussions for these reactions are centered on the conformational control exerted by chelation or steric hindrance in the transition state.
Theoretical and Computational Chemistry Studies
Computational chemistry provides powerful tools to investigate reaction mechanisms and rationalize stereoselectivity by modeling the geometries and energies of transition states and intermediates. escholarship.orgrsc.orgrsc.org
Prediction and Analysis of Transition State Geometries
Density Functional Theory (DFT) calculations are a common method to model the transition states of nucleophilic additions. nih.govchemrxiv.org For this compound, computational studies would aim to locate the transition state structures for both the chelation-controlled and non-chelation-controlled pathways. By comparing the calculated activation energies for the competing transition states leading to the syn and anti products, the preferred reaction pathway and the resulting major diastereomer can be predicted.
These calculations can provide detailed geometric parameters of the transition states, such as bond lengths and angles, which can reveal the extent of bond formation and the key steric interactions that determine the stereochemical outcome. nih.gov For a chelation-controlled mechanism, the calculations would confirm the formation of a stable cyclic structure with the Lewis acid.
Conformational Analysis and Stereoselectivity Rationalization
The stereoselectivity of a reaction is fundamentally linked to the conformational preferences of the substrate and the transition states. A thorough conformational analysis of this compound, both in its free form and when complexed with a Lewis acid, is essential for a complete understanding of its reactivity. ox.ac.uk
Computational methods can be used to identify the low-energy conformers of the starting aldehyde. In the context of the Felkin-Ahn model, the relative energies of the conformers where the large, medium, and small substituents are arranged differently around the chiral center can be calculated. For the chelation model, the calculations can assess the stability of the pre-chelate complex. By understanding the conformational landscape, the most likely reactive conformation can be identified, providing a rationalization for the observed high stereoselectivity in reactions of this compound. bris.ac.uk
Computational Insights into Activation Energies of Conformational Changes
Computational chemistry, particularly Density Functional Theory (DFT), has proven to be an indispensable tool for dissecting the complexities of organocatalytic reactions. While specific computational studies on this compound are not extensively documented in the literature, a wealth of knowledge can be extrapolated from studies on analogous proline-catalyzed aldol (B89426) reactions, which share fundamental mechanistic features. nih.govnih.govresearchgate.net
These computational investigations focus on elucidating the activation energies associated with various conformational changes throughout the reaction pathway. A critical aspect is the formation of the enamine intermediate, a key step in many organocatalytic transformations. nih.govyoutube.com DFT calculations have been employed to map the potential energy surface for the formation of such intermediates from the reaction of a propanal derivative with a secondary amine catalyst, like a proline derivative. nih.gov These studies reveal the energetic barriers for the formation of different enamine isomers and their subsequent reactions.
A crucial factor influencing stereoselectivity is the relative stability of the transition states leading to the different stereoisomeric products. Computational models, such as the Houk-List model, have been instrumental in explaining the observed stereoselectivity in proline-catalyzed reactions. rsc.org These models highlight the importance of hydrogen bonding and steric interactions in stabilizing one transition state over another. For instance, in the aldol reaction between a substituted propanal and an aldehyde, DFT calculations can quantify the energy differences between the transition states leading to the syn and anti products, thus predicting the diastereoselectivity of the reaction. nih.govacs.org
The activation energies for conformational changes within the catalyst-substrate complex are also a key area of investigation. The puckering of the pyrrolidine (B122466) ring in proline-based catalysts, for example, can significantly impact the orientation of the reactants and, consequently, the stereochemical outcome. researchgate.net Computational studies can determine the energetic penalties associated with different ring conformations, providing a rationale for the observed selectivity. researchgate.net
Table 1: Representative Calculated Activation Energies in Proline-Catalyzed Aldol Reactions
| Reaction Step | Catalyst System | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |
| Enamine Formation | Proline + Propanal | B3LYP/6-31+G(d,p) | 26.2 | nih.gov |
| C-C Bond Formation (anti TS) | Proline + Benzaldehyde + Acetone (B3395972) | B3LYP/6-31G(d) | Lower Energy | nih.gov |
| C-C Bond Formation (syn TS) | Proline + Benzaldehyde + Acetone | B3LYP/6-31G(d) | Higher Energy | nih.gov |
| Proton Shuttle (TFA assisted) | PRWG-(C18H37) + Aldehyde | DLPNO-CCSD/def2-TZVPP | 1.42 | rsc.org |
This table presents illustrative data from studies on analogous systems to provide context for the energetic considerations in the formation of this compound.
Structural Elucidation for Mechanistic Understanding
Application of X-ray Crystallography to Intermediates and Products
While computational methods provide invaluable insights into transient species, the direct observation of reaction intermediates and the definitive structural characterization of products are crucial for a complete mechanistic picture. X-ray crystallography has emerged as a powerful technique for this purpose, providing atomic-resolution three-dimensional structures.
In the context of organocatalysis, X-ray crystallography has been successfully employed to characterize stable intermediates, such as oxazolidinones, which can form during proline-catalyzed reactions. nih.gov The solid-state structure of these intermediates provides crucial information about bond lengths, bond angles, and stereochemical relationships, which can be correlated with the proposed reaction mechanism.
Furthermore, the X-ray crystal structures of the final products, such as aldol adducts, unambiguously determine their relative and absolute stereochemistry. This experimental verification is essential for validating the predictions of computational models and for confirming the efficacy of a particular catalyst system. For instance, the crystallographic analysis of polyketide motifs synthesized via stereodivergent aldolization methods has provided unequivocal proof of their complex stereochemical architecture. acs.org
While obtaining crystals of transient intermediates can be challenging, techniques combining X-ray diffraction with other spectroscopic methods, like NMR, are being developed to probe the structure of species in both the solid and solution phases. wiley.comamanote.com
Correlation of Solid-State Structures with Solution-Phase Reactivity
A critical consideration in mechanistic studies is the relationship between the structure of a molecule in the solid state, as determined by X-ray crystallography, and its behavior in the solution phase, where most reactions occur. While solid-state structures provide a precise snapshot of a molecule's conformation, it is important to recognize that this may not always directly translate to the dynamic environment of a solution. rsc.org
Studies have shown that for some organocatalysts, the lowest energy conformation in the gas phase or solid state is not necessarily the active conformation in solution. nih.gov Intermolecular interactions in the crystal lattice can stabilize conformations that are different from those present in solution, where solvent effects and dynamic equilibria play a significant role.
However, in many cases, there is a strong correlation between solid-state and solution-phase structures, particularly for rigid molecules or when strong intramolecular interactions dictate the preferred conformation. For example, excellent agreement has been found between the crystal structures of certain organocatalytic intermediates and their DFT-optimized structures, suggesting that the solid-state conformation is a good representation of the species in solution. nih.gov
The interplay between solid-state and solution-phase behavior is a complex area of research. Understanding this relationship is crucial for accurately interpreting experimental data and for designing catalysts that maintain their desired structural and stereochemical-directing properties in the reaction medium.
Research Perspectives and Novel Transformations
Exploration of New Synthetic Applications of N,N-Dibenzylamino Aldehydes
N,N-Dibenzylamino aldehydes, including 2-(Dibenzylamino)-3-phenylpropanal, are valuable intermediates in a wide array of diastereoselective carbon-carbon bond-forming reactions. orgsyn.org Their synthetic utility stems from the presence of the chiral center at the α-position to the aldehyde group, which effectively directs the stereochemical outcome of nucleophilic additions.
These aldehydes are readily prepared from naturally occurring α-amino acids, such as phenylalanine, through a general protocol that involves N,N-dibenzylation followed by reduction of the carboxylic acid to the corresponding alcohol and subsequent oxidation. orgsyn.org A common method for the final oxidation step is the Swern oxidation. orgsyn.org
The synthetic applications of these aldehydes are extensive and include:
Grignard-type reactions: Reactions with organomagnesium (RMgX), organolithium (RLi), organocuprate (R₂CuLi), and organotitanium reagents [RTi(OiPr)₃] have been shown to proceed with high diastereoselectivity. orgsyn.org
Aldol (B89426) additions: The use of lithium enolates, zinc reagents, enolsilanes, and enolboranes in aldol reactions with N,N-dibenzylamino aldehydes affords products with excellent stereocontrol. orgsyn.org
Cyanohydrin formation: The addition of trimethylsilyl (B98337) cyanide (Me₃SiCN), often catalyzed by a Lewis acid like zinc iodide (ZnI₂), provides access to chiral cyanohydrins. orgsyn.org
Sulfur ylide additions: Reactions with sulfur ylides lead to the formation of epoxides with good diastereoselectivity. orgsyn.org
Hetero-Diels-Alder reactions: N,N-Dibenzylamino aldehydes can act as dienophiles in [4+2] cycloaddition reactions, yielding chiral heterocyclic compounds. orgsyn.org
A notable strategy involves using (S)-2-(Dibenzylamino)-3-phenylpropanal as a chiral auxiliary for the asymmetric synthesis of 2-substituted alcohols. bris.ac.ukresearchgate.net In this approach, the high degree of 1,2-stereocontrol in nucleophilic additions to the aldehyde is translated into remote 1,4-stereocontrol through a stereospecific rearrangement, particularly when a vinyl anion equivalent is used as the nucleophile. bris.ac.ukresearchgate.net Subsequent ozonolysis of the resulting alkene and reductive work-up yields an enantiomerically pure 2-substituted alcohol. bris.ac.ukresearchgate.net A key advantage of this methodology is the recovery of the chiral auxiliary precursor, (S)-2-(dibenzylamino)-3-phenylpropan-1-ol, which can be re-oxidized to the starting aldehyde. bris.ac.ukresearchgate.net
Furthermore, N,N-dibenzylamino aldehydes serve as precursors to other synthetically valuable building blocks. orgsyn.org For instance, they can be converted into α,β-unsaturated esters or ketones via Wittig or Horner-Wadsworth-Emmons reactions. orgsyn.org Condensation with primary amines can also furnish α-amino aldimines. orgsyn.orglibretexts.org These derivatives are themselves useful in a variety of transformations, including Michael additions and hydrogenation reactions. orgsyn.org
Development of Catalytic Asymmetric Reactions
The inherent chirality of this compound and related N,N-dibenzylamino aldehydes makes them valuable substrates in the development of catalytic asymmetric reactions. While the primary approach often involves using the aldehyde as a stoichiometric chiral auxiliary, there is growing interest in catalytic methods that can regenerate the chiral director or employ a chiral catalyst to control the stereochemistry of reactions involving these aldehydes or their derivatives.
For instance, the development of catalytic asymmetric Mannich reactions, aza-Henry reactions, and imine-imine coupling reactions represents a significant area of research in the synthesis of chiral 1,2-diamines and other nitrogen-containing compounds. ua.es While not always directly employing this compound as the catalyst, the principles learned from its stereodirecting ability inform the design of catalysts for these transformations.
In the context of reactions involving aldehyde substrates, catalytic asymmetric aldol reactions are a cornerstone of modern organic synthesis. wikipedia.org The use of chiral catalysts, often metal complexes with chiral ligands or organocatalysts, allows for the enantioselective addition of enolates to aldehydes. The well-defined stereochemical preferences of N,N-dibenzylamino aldehydes in such reactions make them excellent model systems for testing new catalytic methodologies.
Recent advancements have also focused on the catalytic asymmetric synthesis of complex molecules using novel reaction cascades. For example, catalytic asymmetric three-component reactions involving aldehydes, amines, and a third component, such as a phosphonate, have been developed to provide efficient access to complex chiral molecules. nih.gov The insights gained from the stereoselective reactions of N,N-dibenzylamino aldehydes can be instrumental in optimizing the diastereoselectivity of such multi-component processes.
The table below summarizes the diastereoselectivity observed in some key reactions involving N,N-dibenzylamino aldehydes, highlighting their potential in catalytic asymmetric synthesis development.
| Reaction Type | Nucleophile/Reagent | Diastereomeric Ratio (d.r.) | Reference |
| Grignard Addition | MeMgBr | >95:5 | orgsyn.org |
| Aldol Addition | Lithium enolate of acetone (B3395972) | >98:2 | orgsyn.org |
| Cyanohydrin Formation | Me₃SiCN / ZnI₂ | >95:5 | orgsyn.org |
| Sulfur Ylide Addition | Me₂S=CH₂ | >95:5 | orgsyn.org |
Methodological Advancements and Future Directions in Chiral Auxiliary Design
The field of chiral auxiliary-mediated synthesis is continuously evolving, with a focus on creating more efficient, selective, and sustainable methods. numberanalytics.com Recent trends in chiral auxiliary design emphasize several key features, many of which are exemplified by or could be improved upon in auxiliaries like this compound.
Key Advancements and Future Directions:
Recoverable and Recyclable Auxiliaries: The ability to recover and reuse the chiral auxiliary is a significant advantage, both economically and environmentally. The strategy employing (S)-2-(Dibenzylamino)-3-phenylpropanal, where the precursor alcohol is recovered after the synthetic sequence, is a prime example of this principle in action. bris.ac.ukresearchgate.net Future research will likely focus on developing even more efficient recovery protocols and designing auxiliaries that are more robust to various reaction conditions.
Auxiliaries from Natural Products: Deriving chiral auxiliaries from readily available and inexpensive natural products is a highly desirable strategy. numberanalytics.com this compound, being synthesized from the natural amino acid L-phenylalanine, perfectly aligns with this approach. orgsyn.orgbris.ac.uk The vast pool of natural products offers a rich source for the development of new chiral auxiliaries with diverse structural features.
Development of More Efficient Scaffolds: Research is ongoing to develop novel chiral scaffolds that can provide higher levels of stereocontrol in a wider range of reactions. numberanalytics.com This includes the exploration of cyclic and bicyclic auxiliaries, as well as those with multiple stereocenters, to create more defined and rigid transition state assemblies. numberanalytics.com The knowledge gained from the stereodirecting influence of the dibenzylamino group in this compound can inform the design of new N-based chiral auxiliaries.
Integration with Other Technologies: The future of chiral synthesis will likely involve the integration of chiral auxiliary-mediated methods with other technologies, such as flow chemistry and computational modeling. numberanalytics.com These approaches can enable more efficient reaction optimization, process scaling, and a deeper understanding of the stereochemical control elements at play.
Applications in Complex Molecule Synthesis: Chiral auxiliaries will continue to be instrumental in the synthesis of complex and biologically active molecules, including pharmaceuticals and natural products. numberanalytics.com The development of new and more powerful chiral auxiliaries will be crucial for addressing the synthetic challenges posed by increasingly complex molecular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
